molecular formula C8H17ClN2O2S B6245059 {1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride CAS No. 2408965-76-2

{1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride

Cat. No. B6245059
CAS RN: 2408965-76-2
M. Wt: 240.8
InChI Key:
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Description

“{1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2408965-76-2 . It has a molecular weight of 240.75 . The IUPAC name for this compound is quinuclidin-4-ylmethanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2,(H2,9,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-4-amine with methanesulfonyl chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-azabicyclo[2.2.2]octan-4-amine", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "1. To a solution of 1-azabicyclo[2.2.2]octan-4-amine in dichloromethane, add methanesulfonyl chloride dropwise with stirring.", "2. Continue stirring the reaction mixture at room temperature for 2 hours.", "3. Pour the reaction mixture into ice-cold water and extract with dichloromethane.", "4. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain {1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide as a white solid.", "6. Dissolve {1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide in hydrochloric acid and stir at room temperature for 1 hour.", "7. Concentrate the reaction mixture under reduced pressure to obtain {1-azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride as a white solid." ] }

CAS RN

2408965-76-2

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.8

Purity

95

Origin of Product

United States

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